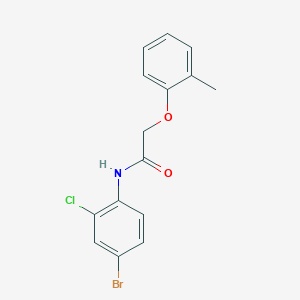
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since undergone extensive scientific research to understand its mechanism of action and potential applications.
Mecanismo De Acción
The exact mechanism of action of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to work by activating the immune system to target cancer cells. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to increase the production of cytokines, which are signaling molecules that help to regulate the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit angiogenesis, the process by which tumors develop a blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified for use in scientific research. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has not yet been approved for clinical use in humans.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide. One area of focus is on developing new formulations of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide that can be used in clinical trials. Additionally, researchers are investigating the use of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, researchers are studying the potential use of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis, enhance the anti-tumor effects of chemotherapy and radiation therapy, and activate the immune system to target cancer cells. While there are limitations to its use in lab experiments, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has several advantages and has potential for future research in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with 2-methylquinoline to form 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide. The compound can be further purified through recrystallization to obtain a highly pure form suitable for scientific research.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis in a range of cancer cell lines, including lung, breast, and colon cancer. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in animal models.
Propiedades
Fórmula molecular |
C17H12Cl2N2O |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H12Cl2N2O/c1-10-5-7-13-15(20-10)3-2-4-16(13)21-17(22)12-8-6-11(18)9-14(12)19/h2-9H,1H3,(H,21,22) |
Clave InChI |
QHJFGASTGOKXSK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)